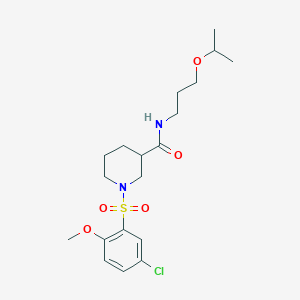
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as BMH-21, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMH-21 is a small molecule inhibitor that targets the DNA helicase enzyme, which is involved in DNA replication and repair.
作用機序
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide targets the DNA helicase enzyme, which is involved in DNA replication and repair. The inhibition of this enzyme leads to DNA damage and cell death in cancer cells. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to have a unique mechanism of action compared to other DNA helicase inhibitors, making it a promising candidate for further research.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been shown to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. It has also been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its effects on cell cycle progression, apoptosis, and DNA repair pathways.
実験室実験の利点と制限
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for the DNA helicase enzyme, making it a specific inhibitor. However, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has limitations in terms of its solubility and stability, which can affect its use in certain experiments.
将来の方向性
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide analogs with improved solubility and stability. Another area of research is the use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in combination with other anticancer agents to enhance their efficacy. The potential use of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in treating viral infections also warrants further investigation. Overall, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has shown promising results in preclinical studies and has the potential to be developed into a novel therapeutic agent for cancer and viral infections.
合成法
The synthesis of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 3,5-dimethoxybenzoic acid and 2-hydroxy-6-methoxyquinoline. These two compounds are reacted with butylamine and formaldehyde to produce the final product, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. The synthesis method has been optimized to produce high yields of pure N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, which is essential for its use in scientific research.
科学的研究の応用
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition to its anticancer activity, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential use in treating viral infections, such as HIV and hepatitis B.
特性
IUPAC Name |
N-butyl-3,5-dimethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-5-6-9-26(24(28)17-12-20(30-3)14-21(13-17)31-4)15-18-10-16-11-19(29-2)7-8-22(16)25-23(18)27/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWLCLUTQBPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

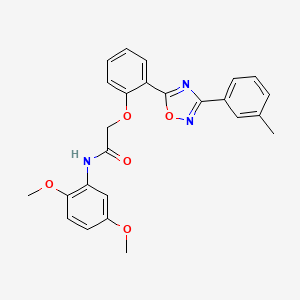

![N-(3-chloro-4-fluorophenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691261.png)
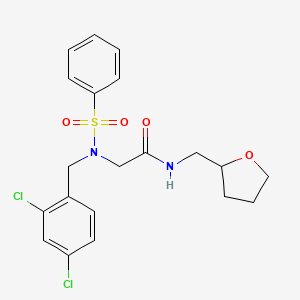

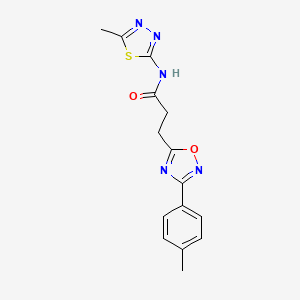


![(E)-N'-(2,6-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691299.png)
![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
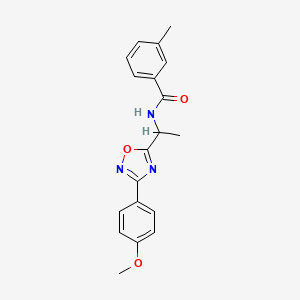

![N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7691346.png)
